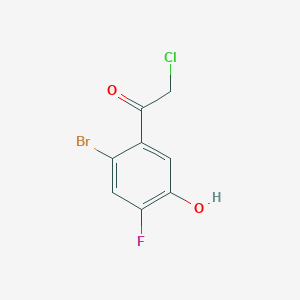
N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine is an organic compound that belongs to the class of amines This compound is characterized by the presence of a benzylamine group, a cyanoethyl group, and an ethoxycarbonylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine typically involves multi-step organic reactions. One common method might include the alkylation of benzylamine with ethyl cyanoacetate under basic conditions, followed by further functional group transformations to introduce the ethoxycarbonylethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could convert the cyano group to an amine or other functional groups.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like halides or other amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzylamine oxides, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(beta-Cyanoethyl)-N-(ethoxycarbonylethyl)benzylamine would depend on its specific interactions with molecular targets. The cyano and ethoxycarbonylethyl groups might interact with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(beta-Cyanoethyl)benzylamine: Lacks the ethoxycarbonylethyl group.
N-(ethoxycarbonylethyl)benzylamine: Lacks the cyanoethyl group.
Benzylamine: The simplest form without additional functional groups.
Propriétés
Formule moléculaire |
C15H20N2O2 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
ethyl 2-[benzyl(2-cyanoethyl)amino]propanoate |
InChI |
InChI=1S/C15H20N2O2/c1-3-19-15(18)13(2)17(11-7-10-16)12-14-8-5-4-6-9-14/h4-6,8-9,13H,3,7,11-12H2,1-2H3 |
Clé InChI |
SCBMMYMTDBWUOW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)N(CCC#N)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


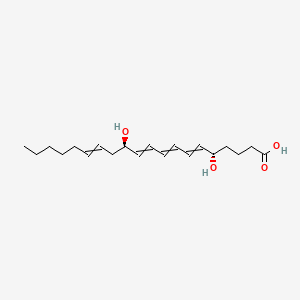
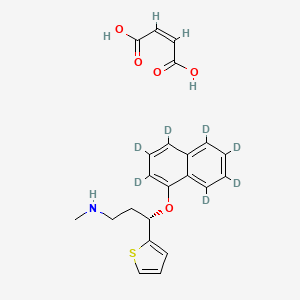
![[(3R,10S,12S,13R)-12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719493.png)
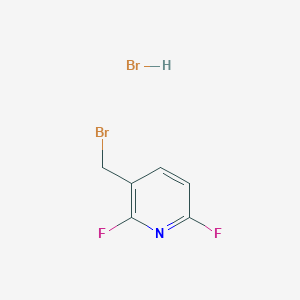

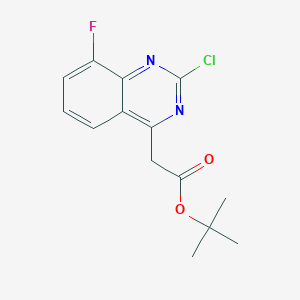
![3-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719506.png)
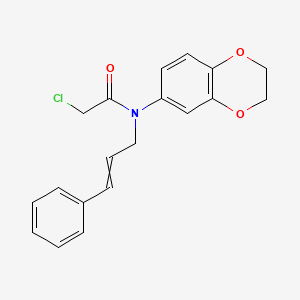
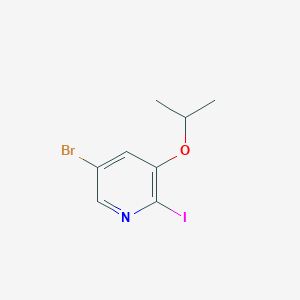

![N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B13719562.png)
